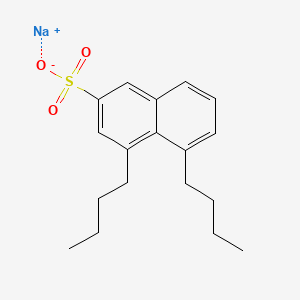
PEPTIDE F9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peptide F9 can be synthesized using solid-phase peptide synthesis (SPPS), a method that involves the sequential addition of amino acids to a resin-bound peptide chain. The process typically employs the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the amino group during the coupling reactions . The synthesis involves:
- Deprotection of the Fmoc group using a base such as piperidine.
- Coupling of the next amino acid using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
- Repetition of these steps until the desired peptide sequence is obtained.
- Cleavage of the peptide from the resin and removal of side-chain protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers.
Industrial Production Methods
Industrial production of this compound involves recombinant DNA technology. The gene encoding Factor IX is inserted into a suitable expression vector, which is then introduced into host cells such as Escherichia coli or Chinese Hamster Ovary (CHO) cells. The host cells express the protein, which is subsequently purified using techniques like affinity chromatography and ion-exchange chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Peptide F9 undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bonds between cysteine residues, which is crucial for the protein’s structural stability.
Reduction: The disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with non-natural amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents such as hydrogen peroxide or air oxidation under controlled conditions.
Reduction: Carried out using reducing agents like DTT or β-mercaptoethanol.
Substitution: Achieved through site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Generation of reduced this compound with free thiol groups.
Substitution: Modified this compound with altered amino acid residues.
Applications De Recherche Scientifique
Peptide F9 has numerous applications in scientific research, including:
Chemistry: Used as a model system to study protein folding, stability, and interactions.
Biology: Investigated for its role in blood coagulation and related disorders such as Hemophilia B.
Medicine: Employed in the development of therapeutic agents for treating coagulation disorders.
Industry: Utilized in the production of diagnostic reagents and as a standard in coagulation assays.
Mécanisme D'action
Peptide F9 exerts its effects by participating in the intrinsic pathway of blood coagulation. It is activated by Factor XIa, which cleaves the activation peptide, generating a heavy chain and a light chain held together by disulfide bonds. The activated Factor IX (Factor IXa) then interacts with calcium ions, phospholipids, and Factor VIIIa to activate Factor X, leading to the formation of thrombin and ultimately a fibrin clot .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coagulation Factor VIII: Another vitamin K-dependent protein involved in the coagulation cascade, but it acts as a cofactor for Factor IXa.
Coagulation Factor X: Activated by Factor IXa and Factor VIIIa, it plays a direct role in converting prothrombin to thrombin.
Coagulation Factor VII: Initiates the extrinsic pathway of blood coagulation by activating Factor X.
Uniqueness of Peptide F9
This compound is unique due to its specific role in the intrinsic pathway of blood coagulation and its dependence on vitamin K for activation. Unlike other coagulation factors, Factor IX deficiency leads to Hemophilia B, a distinct clinical condition .
Propriétés
Numéro CAS |
117609-40-2 |
|---|---|
Formule moléculaire |
C110H175N31O27S2 |
Poids moléculaire |
2427.92 |
InChI |
InChI=1S/C110H175N31O27S2/c1-56(2)49-77(133-101(161)86(59(7)8)137-103(163)87(60(9)10)135-95(155)74(51-63-31-35-65(143)36-32-63)129-89(149)67(112)25-18-43-120-108(114)115)106(166)141-47-21-29-79(141)98(158)127-71(27-19-44-121-109(116)117)105(165)140-46-22-30-80(140)99(159)136-84(57(3)4)102(162)134-78(55-169)97(157)131-73(50-62-23-14-13-15-24-62)93(153)126-69(39-40-83(147)148)91(151)125-68(26-16-17-42-111)90(150)123-54-82(146)124-70(41-48-170-12)92(152)132-76(53-81(113)145)94(154)130-75(52-64-33-37-66(144)38-34-64)96(156)139-88(61(11)142)104(164)138-85(58(5)6)100(160)128-72(107(167)168)28-20-45-122-110(118)119/h13-15,23-24,31-38,56-61,67-80,84-88,142-144,169H,16-22,25-30,39-55,111-112H2,1-12H3,(H2,113,145)(H,123,150)(H,124,146)(H,125,151)(H,126,153)(H,127,158)(H,128,160)(H,129,149)(H,130,154)(H,131,157)(H,132,152)(H,133,161)(H,134,162)(H,135,155)(H,136,159)(H,137,163)(H,138,164)(H,139,156)(H,147,148)(H,167,168)(H4,114,115,120)(H4,116,117,121)(H4,118,119,122)/t61-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,84+,85+,86+,87+,88+/m1/s1 |
Clé InChI |
HEQUMMZYKCANDX-UXUBFTNCSA-N |
SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B570605.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)


![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B570613.png)
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)






